molecular formula C22H27NO3 B4166322 1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid

1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B4166322
M. Wt: 353.5 g/mol
InChI Key: SBZXMZAPYVGYQB-UHFFFAOYSA-N
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Description

1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is a novel compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features an adamantane core, a phenyl group, and a proline moiety, making it a complex and intriguing molecule for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the esterification of 1-adamantane carboxylic acid with methanol under acidic conditions to yield the methyl ester. This ester is then reacted with hydrazine hydrate to produce adamantyl-1-carbohydrazide . The final step involves the coupling of the adamantyl derivative with proline under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as laboratory methods. The focus is on optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow synthesis and the use of advanced catalysts are being explored to scale up production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and adamantyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its combination of the adamantane core with a proline moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(3-phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c24-19(25)18-7-4-8-23(18)20(26)22-12-15-9-16(13-22)11-21(10-15,14-22)17-5-2-1-3-6-17/h1-3,5-6,15-16,18H,4,7-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXMZAPYVGYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid
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1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid
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1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid
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